6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with ethyl, fluoro, and thiadiazolyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine typically involves the reaction of 5-fluorouracil with ethyl iodide to introduce the ethyl group. This is followed by the reaction with thiosemicarbazide to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or ethyl positions using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and potassium cyanide. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole and pyrimidine derivatives, such as:
- 5-fluoro-2-thiouracil
- 6-ethyl-2-thiouracil
- 5-ethyl-2-thiouracil .
Uniqueness
6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8FN5S |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8FN5S/c1-2-5-6(9)7(11-3-10-5)13-8-14-12-4-15-8/h3-4H,2H2,1H3,(H,10,11,13,14) |
InChI Key |
KRPGRXQFGKUAIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2=NN=CS2)F |
Origin of Product |
United States |
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